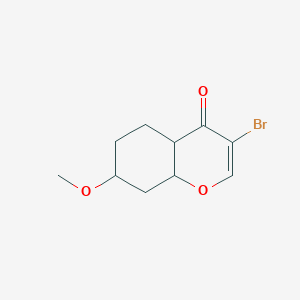
3-Bromo-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a brominated derivative of hexahydrochromenone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves the bromination of a methoxy-substituted hexahydrochromenone precursor. The reaction is carried out under controlled conditions using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling brominating agents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming more complex brominated derivatives.
Reduction: Reduction reactions may lead to the removal of the bromine atom, yielding a de-brominated product.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Formation of brominated quinones or other oxidized derivatives.
Reduction: Formation of de-brominated hexahydrochromenone.
Substitution: Formation of various substituted hexahydrochromenone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of brominated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Industry: May be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mecanismo De Acción
The exact mechanism of action for 3-Bromo-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is not well-documented. brominated compounds often exert their effects through interactions with biological macromolecules, leading to alterations in cellular processes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to molecular targets .
Comparación Con Compuestos Similares
3-Bromo-4-methoxyphenethylamine: Another brominated compound with a methoxy group, used in various synthetic applications.
3-Bromo-2-methoxy-5-methylphenylboronic acid: A brominated phenylboronic acid derivative with applications in organic synthesis.
Propiedades
Fórmula molecular |
C10H13BrO3 |
|---|---|
Peso molecular |
261.11 g/mol |
Nombre IUPAC |
3-bromo-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C10H13BrO3/c1-13-6-2-3-7-9(4-6)14-5-8(11)10(7)12/h5-7,9H,2-4H2,1H3 |
Clave InChI |
WPGAOAMPLROUKE-UHFFFAOYSA-N |
SMILES canónico |
COC1CCC2C(C1)OC=C(C2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl[4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate](/img/structure/B12353366.png)

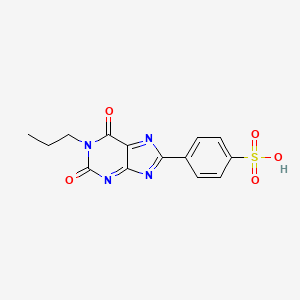
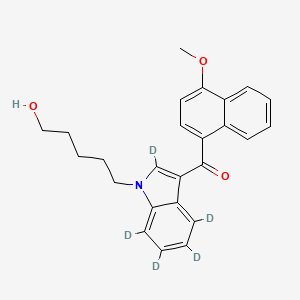

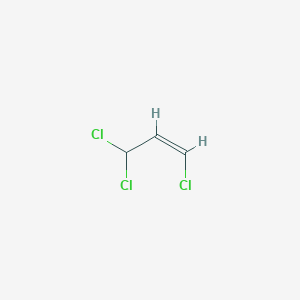

![Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon](/img/structure/B12353431.png)

![5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid](/img/structure/B12353439.png)
![1-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine trihydrochloride](/img/structure/B12353447.png)
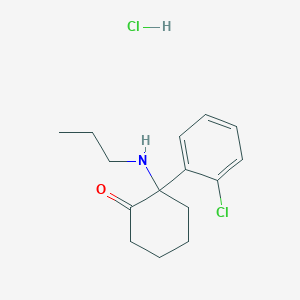
![7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B12353458.png)

